![molecular formula C11H7ClFNO2 B1392347 3-(Chloromethyl)-4-[(2-fluorophenyl)methylidene]-1,2-oxazol-5-one CAS No. 1142199-21-0](/img/structure/B1392347.png)
3-(Chloromethyl)-4-[(2-fluorophenyl)methylidene]-1,2-oxazol-5-one
Overview
Description
3-(Chloromethyl)-4-[(2-fluorophenyl)methylidene]-1,2-oxazol-5-one (CFPO) is a chemical compound that has been studied for its potential applications in scientific research. CFPO is a heterocyclic compound with a five-membered ring structure containing an oxazole group and a fluorine-substituted methylene group. It is an important intermediate in the synthesis of several pharmaceuticals and is also used as a catalyst in organic synthesis.
Scientific Research Applications
Photophysical and Nonlinear Optical Behavior
- A study reported the design, synthesis, and evaluation of novel compounds structurally related to 3-(Chloromethyl)-4-[(2-fluorophenyl)methylidene]-1,2-oxazol-5-one, focusing on their third-order nonlinear optical properties. These compounds showed significant absorption and emission wavelengths in various solvents, indicating potent optical limiting behavior, especially with certain electron donor substituents (Murthy et al., 2013).
- Another study on similar oxazolone derivatives highlighted their high two-photon absorption cross-sections, implying their efficacy as nonlinear fluorophores. The presence of strong electron donor and acceptor groups contributed to their performance in this domain (Rodrigues et al., 2012).
Structural Characterization and Synthesis
- The synthesis of (Chloromethyl)bis(4-fluorophenyl)methylsilane, an intermediate of fungicide flusilazole, was explored in a study, emphasizing its industrial production and potential for cost reduction. The research detailed the synthesis process and structural characterization, indicating its high purity and yield, providing a basis for its industrialized production (Xiang-li, 2013).
- Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles were synthesized and characterized, revealing significant structural insights. The study presented the synthesis method and structural details through single crystal diffraction (Kariuki et al., 2021).
Fluorescence and Polymerization Properties
- A research delved into the synthesis and spectroscopic characterization of novel oxazol-5-one fluorophores. The study highlighted their potential in emitting blue and green light, with varying emission maxima influenced by conjugation extent and solvent polarity. Additionally, the ability of these oxazolones to undergo polymerization was investigated, revealing their application potential in material sciences (Urut et al., 2018).
Antimicrobial Properties
- New derivatives of 3-[5-(2-oxo-2H-3-chromenyl)-1,3-oxazol-2-yl]-1,3-thiazolan-4-ones were synthesized and tested for their antimicrobial properties against various bacterial strains. The study confirmed the potent inhibitory activity of certain compounds, positioning them as promising candidates for further drug development (Reddy et al., 2010).
properties
IUPAC Name |
3-(chloromethyl)-4-[(2-fluorophenyl)methylidene]-1,2-oxazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO2/c12-6-10-8(11(15)16-14-10)5-7-3-1-2-4-9(7)13/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZYGTZIZOEBFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=NOC2=O)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-4-[(2-fluorophenyl)methylidene]-1,2-oxazol-5-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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